molecular formula C13H17ClF3NO B1397707 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1219982-20-3

4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1397707
CAS RN: 1219982-20-3
M. Wt: 295.73 g/mol
InChI Key: IMGDGEJOTOBRGY-UHFFFAOYSA-N
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Description

This compound is a solid with the empirical formula C12H14F3NO2 . It belongs to the class of organic compounds known as trifluoromethylbenzenes . It is a metabolite of the drug fluoxetine .


Molecular Structure Analysis

The molecular weight of this compound is 261.24 . The InChI key is RPQOTFPZKNHYFB-UHFFFAOYSA-N . The molecular structure of this compound can be represented by the linear formula: C12H14F3NO2 .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 261.24 and an empirical formula of C12H14F3NO2 . The InChI key is RPQOTFPZKNHYFB-UHFFFAOYSA-N .

Scientific Research Applications

Structural and Chemical Analysis

  • Chemical Structures and Properties : The structures of various trifluoromethyl-substituted compounds, including those similar to 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride, have been analyzed for their dihedral angles and inter-atomic distances, contributing to an understanding of their chemical behavior and potential applications (Li et al., 2005).

Biological and Pharmacological Aspects

  • Receptor Binding and Pharmacological Effects : The affinity and selectivity of various halogenated 4-(phenoxymethyl)piperidines, including compounds structurally related to 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride, for σ receptors have been determined. These studies provide insights into potential pharmacological applications and receptor interactions (Waterhouse et al., 1997).

Chemical Synthesis and Modifications

  • Synthesis Techniques : Research has been conducted on developing efficient synthetic methods for compounds like 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride. These methods are crucial for the production of these compounds for further research and potential applications (Logvinenko et al., 2021).

Applications in Neuroprotection and Neuropharmacology

  • Neuroprotective Properties : Investigations into compounds similar to 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride have shown that some of these compounds exhibit neuroprotective properties in models of cerebral ischemia, suggesting potential therapeutic applications in neurodegenerative disorders (O'Neill et al., 1997).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The signal word is “Warning” and the hazard statement is H302 . It is recommended to avoid ingestion and inhalation, and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-[[4-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-1-3-12(4-2-11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGDGEJOTOBRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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